![molecular formula C15H22N2O2 B5877021 1-[(2,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5877021.png)
1-[(2,4-dimethylphenoxy)acetyl]-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-dimethylphenoxy)acetyl]-4-methylpiperazine, commonly known as DMMP, is a piperazine derivative that has been widely studied for its potential therapeutic applications. DMMP is a small molecule that has been shown to have a range of biological effects, including anti-inflammatory, antimicrobial, and antitumor properties. In
科学的研究の応用
DMMP has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an anti-inflammatory agent. DMMP has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This makes DMMP a potential treatment for a range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
DMMP has also been studied for its antimicrobial properties. It has been shown to have activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. This makes DMMP a potential treatment for bacterial infections.
In addition, DMMP has been shown to have antitumor properties. It has been shown to inhibit the growth of a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This makes DMMP a potential treatment for cancer.
作用機序
The mechanism of action of DMMP is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in inflammation, microbial growth, and tumor growth. DMMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis. In addition, DMMP has been shown to inhibit the activity of protein kinases involved in tumor growth.
Biochemical and Physiological Effects
DMMP has a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. It has also been shown to inhibit the growth of bacteria and cancer cells. In addition, DMMP has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and antitumor effects.
実験室実験の利点と制限
One of the main advantages of DMMP is its broad range of biological effects. It has been shown to have anti-inflammatory, antimicrobial, and antitumor properties, which makes it a potential treatment for a range of conditions. In addition, DMMP is a small molecule that can be easily synthesized and modified, which makes it a useful tool for drug development.
One of the limitations of DMMP is its lack of specificity. DMMP has been shown to inhibit a range of enzymes and signaling pathways, which may lead to off-target effects. In addition, DMMP has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.
将来の方向性
There are a number of future directions for research on DMMP. One area of interest is the development of more specific DMMP derivatives that target specific enzymes and signaling pathways. This may reduce the risk of off-target effects and improve the efficacy of DMMP as a therapeutic agent.
Another area of interest is the study of DMMP in vivo. This will allow researchers to better understand its pharmacokinetics and toxicity, and may lead to the development of more effective and safer DMMP-based therapies.
Finally, there is a need for more research on the potential applications of DMMP in the treatment of specific diseases, including inflammatory bowel disease, psoriasis, and cancer. This will require further preclinical and clinical studies to determine the efficacy and safety of DMMP in these conditions.
合成法
DMMP can be synthesized using a variety of methods, including condensation reactions between 2,4-dimethylphenol and piperazine, and acylation reactions between 2,4-dimethylphenol and piperazine derivatives. One of the most common methods for synthesizing DMMP involves the reaction of 2,4-dimethylphenol with piperazine in the presence of a catalyst such as acetic anhydride or sulfuric acid. This reaction produces DMMP as a white crystalline solid.
特性
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-4-5-14(13(2)10-12)19-11-15(18)17-8-6-16(3)7-9-17/h4-5,10H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQROOSBZNZJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

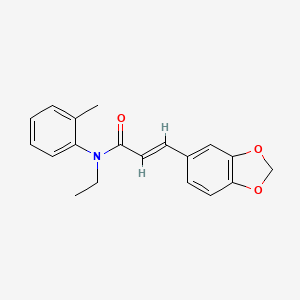
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-propylthiourea](/img/structure/B5876946.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5876957.png)
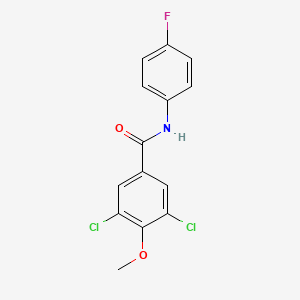
![4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5876965.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5876966.png)
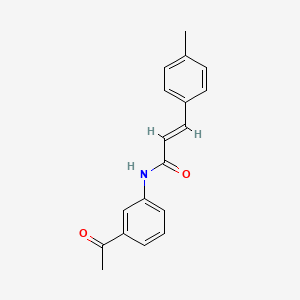
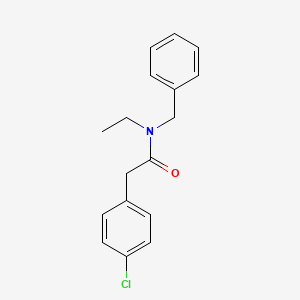
![ethyl 2-({[(2-furylmethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5876987.png)
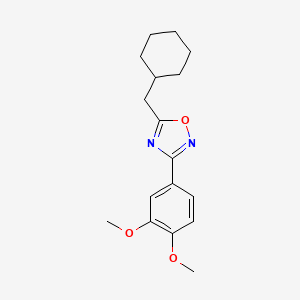
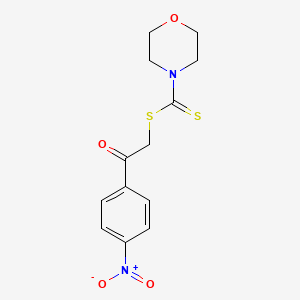
![2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B5877012.png)
![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B5877013.png)
![N,4-dimethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5877019.png)